(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine
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Overview
Description
(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine is an organic compound characterized by the presence of a butan-2-yl group attached to an amine functional group, which is further connected to a 4-(trifluoromethyl)phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine typically involves the reaction of butan-2-ylamine with 4-(trifluoromethyl)benzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine can undergo oxidation reactions to form corresponding amine oxides or nitroso compounds. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted derivatives. Reagents like alkyl halides or acyl chlorides are commonly used in these reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as triethylamine or pyridine to neutralize the generated acid.
Major Products Formed
Oxidation: Amine oxides, nitroso compounds.
Reduction: Secondary amines, reduced derivatives.
Substitution: Substituted amines, amides.
Scientific Research Applications
(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its lipophilicity and ability to interact with hydrophobic pockets in proteins, potentially increasing its efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
Allylamine: An unsaturated amine with similar reactivity but different structural features.
4-(Trifluoromethyl)benzoic acid: Contains the trifluoromethyl group but lacks the amine functionality.
2-(Trifluoromethyl)benzoic acid: Another trifluoromethyl-substituted compound with different chemical properties.
Uniqueness
(Butan-2-yl)({[4-(trifluoromethyl)phenyl]methyl})amine is unique due to the combination of the butan-2-yl group and the 4-(trifluoromethyl)phenylmethyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]methyl]butan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N/c1-3-9(2)16-8-10-4-6-11(7-5-10)12(13,14)15/h4-7,9,16H,3,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQXKCAXVMYEPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CC=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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